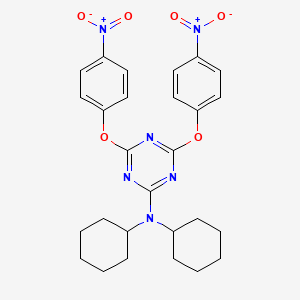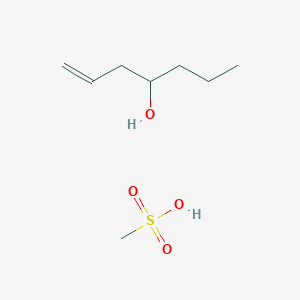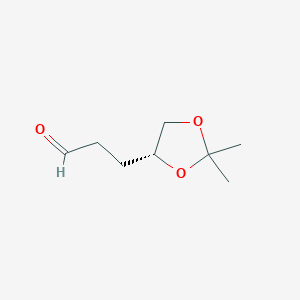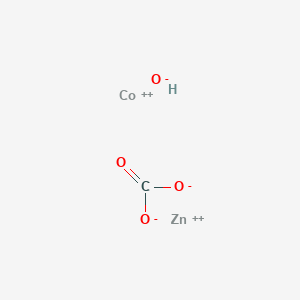
zinc;cobalt(2+);carbonate;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;cobalt(2+);carbonate;hydroxide is a complex compound that combines zinc, cobalt ions, carbonate, and hydroxide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;cobalt(2+);carbonate;hydroxide typically involves a hydrothermal method. In this process, zinc and cobalt salts (such as zinc nitrate and cobalt nitrate) are dissolved in water, followed by the addition of sodium carbonate and sodium hydroxide. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C for several hours. This method allows for the formation of well-defined nanostructures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high yield of the compound.
化学反应分析
Types of Reactions
Zinc;cobalt(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of zinc and cobalt.
Reduction: Under reducing conditions, cobalt ions can be reduced to metallic cobalt.
Substitution: The hydroxide and carbonate groups can be substituted by other anions, such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid or sulfuric acid facilitate the substitution of hydroxide and carbonate groups.
Major Products
Oxidation: Zinc oxide and cobalt oxide.
Reduction: Metallic cobalt and zinc.
Substitution: Formation of zinc chloride, cobalt chloride, zinc sulfate, and cobalt sulfate.
科学研究应用
Chemistry
In chemistry, zinc;cobalt(2+);carbonate;hydroxide is used as a precursor for the synthesis of mixed metal oxides, which are valuable catalysts in various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
Biology
Medicine
In medicine, this compound is being explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, the compound is used in the production of high-performance supercapacitors and batteries. Its unique structure allows for efficient charge storage and transfer, making it ideal for energy storage applications .
作用机制
The mechanism by which zinc;cobalt(2+);carbonate;hydroxide exerts its effects is primarily through its electrochemical properties. The compound facilitates electron transfer processes, which are crucial in catalytic and energy storage applications. The molecular targets include active sites on the surface of the compound where redox reactions occur, involving pathways such as the electron transport chain in electrochemical cells .
相似化合物的比较
Similar Compounds
- Zinc;cobalt(2+);oxide
- Zinc;cobalt(2+);phosphate
- Zinc;cobalt(2+);sulfate
Uniqueness
Compared to similar compounds, zinc;cobalt(2+);carbonate;hydroxide offers a unique combination of properties, including higher surface area, better electrochemical stability, and enhanced catalytic activity. These features make it particularly suitable for applications in energy storage and catalysis, where high performance and durability are essential .
属性
CAS 编号 |
138211-03-7 |
|---|---|
分子式 |
CHCoO4Zn+ |
分子量 |
201.3 g/mol |
IUPAC 名称 |
zinc;cobalt(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
InChI 键 |
LOHPQPUXPIERIO-UHFFFAOYSA-K |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Co+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


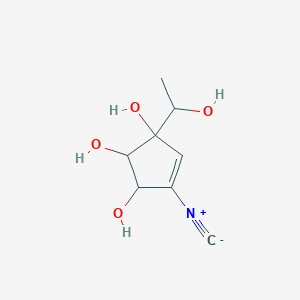
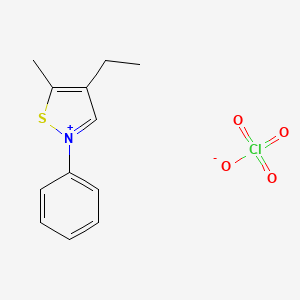
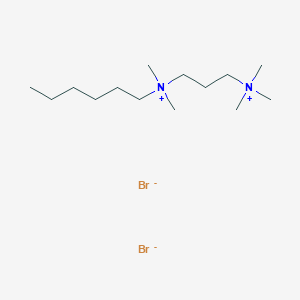
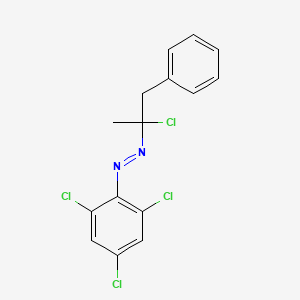
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
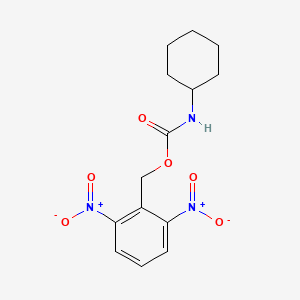
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
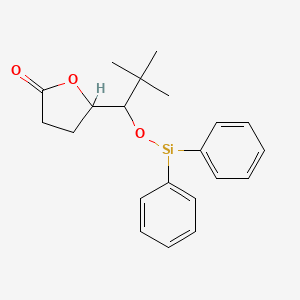
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
